6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a hydroxyphenyl group at the 2-position and an iodine atom at the 6-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyaniline and 6-iodoanthranilic acid.
Cyclization Reaction: The 4-hydroxyaniline is reacted with 6-iodoanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to form the quinazolinone core.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydroquinone derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)-4(3H)-quinazolinone: Lacks the iodine atom at the 6-position.
6-Iodoquinazolin-4(3H)-one: Lacks the hydroxyphenyl group at the 2-position.
4-Hydroxyquinazolin-2(1H)-one: Lacks both the iodine atom and the hydroxyphenyl group.
Uniqueness: 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both the hydroxyphenyl group and the iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
920275-63-4 |
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Molecular Formula |
C14H9IN2O2 |
Molecular Weight |
364.14 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9IN2O2/c15-9-3-6-12-11(7-9)14(19)17-13(16-12)8-1-4-10(18)5-2-8/h1-7,18H,(H,16,17,19) |
InChI Key |
AYAUYOFZSHVAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)I)C(=O)N2)O |
Origin of Product |
United States |
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